Aspartyl-alanyl-diketopiperazine

Vue d'ensemble

Description

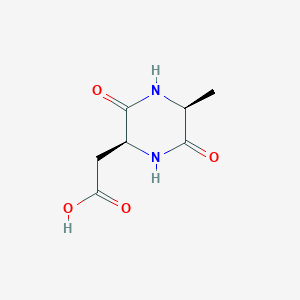

Aspartyl-alanyl-diketopiperazine is a small molecule compound that belongs to the class of organic compounds known as alpha amino acids and derivatives. It is characterized by the presence of a diketopiperazine ring, which is a cyclic dipeptide structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aspartyl-alanyl-diketopiperazine can be synthesized through the cyclization of dipeptides. One common method involves the condensation of aspartic acid and alanine, followed by cyclization to form the diketopiperazine ring. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions: Aspartyl-alanyl-diketopiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The diketopiperazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized diketopiperazines .

Applications De Recherche Scientifique

Immunological Applications

DA-DKP has been extensively studied for its immunomodulatory properties. Research indicates that it plays a crucial role in regulating inflammation and immune responses:

- T Lymphocyte Modulation : DA-DKP reduces the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in activated T lymphocytes. This modulation occurs through the inhibition of specific signaling pathways, including the NF-κB pathway, which is pivotal for inflammatory responses .

- Mechanism of Action : The compound interacts with various molecular targets, leading to decreased activation of transcription factors associated with inflammatory responses. For instance, it enhances the activity of Rap1 while reducing activation factors relevant to T-cell receptor signaling .

Pharmaceutical Development

DA-DKP is being explored for its therapeutic potential in drug formulations:

- Ampion Development : One notable application is in the formulation of Ampion (LMWF-5A), which is currently under investigation for treating osteoarthritis. DA-DKP serves as a primary ingredient, contributing to the anti-inflammatory effects observed in clinical trials .

- Novel Drug Delivery Systems : The compound's ability to modulate biological processes makes it a candidate for developing advanced drug delivery systems, particularly for bioactive peptides and other therapeutics that require targeted delivery mechanisms .

Biochemical Research

The compound is also valuable in various biochemical studies:

- Enzyme Inhibition Studies : DA-DKP has been shown to inhibit specific enzymes involved in inflammatory pathways, making it a useful tool for dissecting complex biochemical interactions and pathways .

- Synthesis of Oligopeptides : Recent research highlights its role in synthesizing oligopeptides through environmentally friendly methods. For instance, studies demonstrate efficient synthesis processes using pulsed discharge plasma techniques that yield higher oligopeptide concentrations from DA-DKP derivatives .

Potential in Other Fields

Beyond immunology and pharmaceuticals, DA-DKP exhibits promise in several other areas:

- Antimicrobial Properties : The diketopiperazine structure has been linked to potential antimicrobial effects against various pathogens, suggesting applications in infection control .

- Ecological Chemistry : DKPs are gaining attention for their roles in ecological chemistry, particularly as catalysts or chiral auxiliaries in synthetic organic chemistry .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of aspartyl-alanyl-diketopiperazine involves its interaction with specific molecular targets and pathways. One of the primary targets is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound acts as an inhibitor of NF-κB, thereby reducing the expression of pro-inflammatory genes and modulating immune responses . Additionally, the compound’s ability to form hydrogen bonds and interact with various proteins contributes to its biological activity .

Comparaison Avec Des Composés Similaires

Aspartyl-alanyl-diketopiperazine is unique due to its specific diketopiperazine ring structure and its ability to modulate immune responses. Similar compounds include other diketopiperazines such as:

Cyclo(L-aspartyl-L-phenylalanyl):

Cyclo(L-prolyl-L-leucyl): Known for its antimicrobial properties and use in the synthesis of bioactive peptides.

Cyclo(L-tyrosyl-L-tyrosyl): Studied for its antioxidant and anti-inflammatory activities.

These compounds share the diketopiperazine ring structure but differ in their amino acid composition and specific biological activities.

Activité Biologique

Aspartyl-alanyl-diketopiperazine (DA-DKP) is a cyclic dipeptide known for its significant biological activities, particularly in immunomodulation and potential therapeutic applications. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings, including clinical studies and comparative analysis with similar compounds.

Overview of this compound

This compound is derived from the amino acids aspartic acid and alanine, forming a diketopiperazine structure. It has garnered attention for its role in modulating immune responses, particularly through interactions with T lymphocytes and other immune cells.

DA-DKP exhibits several biochemical properties that contribute to its biological activity:

- Modulation of Immune Response : DA-DKP plays a crucial role in reducing the production of inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in T lymphocytes. This modulation occurs via the inhibition of key transcription factors involved in inflammatory responses, notably ATF-2 and c-jun .

- Interaction with NF-κB Pathway : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is pivotal in the transcription of pro-inflammatory genes. This inhibition leads to a decrease in inflammatory responses .

The molecular mechanism by which DA-DKP exerts its effects involves:

- Binding to T Lymphocytes : DA-DKP interacts with T lymphocytes, leading to decreased activation of the guanosine triphosphatase Rap1, which is critical for T cell receptor signaling.

- Inhibition of Transcription Factors : The compound reduces the phosphorylation and activation of transcription factors ATF-2 and c-jun, resulting in lower cytokine production .

Case Studies and Clinical Trials

- Clinical Study on Osteoarthritis : A Phase 3 clinical trial (NCT03988023) investigated the efficacy of DA-DKP (marketed as Ampion) in patients with severe osteoarthritis of the knee. Results indicated a statistically significant reduction in pain and improvement in function compared to saline control .

- Immunomodulatory Effects : In vitro studies demonstrated that DA-DKP significantly inhibits IFN-γ production from activated human T lymphocytes, suggesting its potential as an immunosuppressive agent .

Comparative Analysis with Similar Compounds

DA-DKP shares structural similarities with other diketopiperazines but exhibits unique biological activities:

| Compound Name | Key Biological Activity | Structural Features |

|---|---|---|

| Cyclo(L-aspartyl-L-phenylalanyl) | Antimicrobial properties | Diketopiperazine ring |

| Cyclo(L-prolyl-L-leucyl) | Antioxidant and anti-inflammatory activities | Diketopiperazine ring |

| Cyclo(L-tyrosyl-L-tyrosyl) | Antioxidant effects | Diketopiperazine ring |

Propriétés

IUPAC Name |

2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLCUCVJZVRNDC-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110954-19-3 | |

| Record name | Aspartyl-alanyl-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110954193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartyl-alanyl-diketopiperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARTYL-ALANYL-DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9CHM391D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Aspartyl-alanyl-diketopiperazine impact immune response, specifically in the context of T lymphocytes?

A1: Research suggests that DA-DKP exhibits immunosuppressive effects by modulating T lymphocyte activity. [, ] Specifically, DA-DKP increases the activation of the guanosine triphosphatase Rap1 within these cells. [] This, in turn, leads to a decrease in the activation of transcription factors like ATF-2 (activating transcription factor-2) and c-jun, which play crucial roles in regulating the production of important cytokines such as interferon-gamma and tumor necrosis factor-alpha. [] Consequently, the presence of DA-DKP can lead to a reduced production of these cytokines by activated T lymphocytes. [, ] This modulation of the T cell receptor signaling pathway by DA-DKP is similar to mechanisms observed in T-lymphocyte anergy, a state of immune tolerance. []

Q2: What is the significance of finding this compound in commercial human serum albumin preparations?

A2: Studies have detected notable concentrations of DA-DKP in various commercially available human serum albumin (HSA) preparations. [] This finding is significant because these HSA preparations are frequently used in clinical settings. [] The presence of DA-DKP in these preparations raises concerns as it has been shown to inhibit the production of interferon-gamma and tumor necrosis factor-alpha by activated human peripheral blood mononuclear cells (PBMCs) in vitro. [] This immunosuppressive effect may have unintended consequences, particularly in critically ill patients who are already immunocompromised. [] The discovery of DA-DKP in HSA preparations emphasizes the need for further investigation into its potential impact on clinical outcomes and the development of strategies to mitigate potential risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.